Nampt-IN-8

NQO1 substrate efficiency futile redox cycling cancer-selective activation

Nampt-IN-8 is a first-in-class dual-targeting small molecule that simultaneously inhibits NAMPT (IC₅₀: 0.183 μM) and acts as an efficient NQO1 substrate, triggering futile redox cycling and ROS generation. This unique mechanism overcomes the dose-limiting toxicities of conventional single-axis NAMPT inhibitors like FK866, offering a validated tool for taxol-resistant NSCLC models. Achieve selective cytotoxicity in NQO1-overexpressing tumors with this research-use-only compound.

Molecular Formula C36H35N3O4
Molecular Weight 573.7 g/mol
Cat. No. B12418137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNampt-IN-8
Molecular FormulaC36H35N3O4
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)CNC5=CC=C(C=C5)CCNC(=O)C=CC6=CN=CC=C6
InChIInChI=1S/C36H35N3O4/c1-22-29(21-39-25-11-8-23(9-12-25)16-19-38-30(40)15-10-24-6-5-18-37-20-24)43-35-27-13-14-28-26(7-4-17-36(28,2)3)32(27)34(42)33(41)31(22)35/h5-6,8-15,18,20,39H,4,7,16-17,19,21H2,1-3H3,(H,38,40)/b15-10+
InChIKeyHLJAUZKCZAINLG-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nampt-IN-8 (Compound 10d) Technical Overview: A Dual NAMPT/NQO1 Small Molecule for NAD+ Metabolism Research


Nampt-IN-8 (also designated Compound 10d) is a rationally designed, first-in-class small molecule that simultaneously targets nicotinamide phosphoribosyltransferase (NAMPT) and NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. This compound functions as a NAMPT inhibitor with an IC₅₀ of 0.183 μM and additionally serves as an efficient substrate for the NQO1 enzyme . Unlike conventional NAMPT inhibitors that act solely through NAD⁺ depletion, Nampt-IN-8 exerts a dual mechanism of action: it inhibits NAD⁺ biosynthesis via NAMPT blockade while simultaneously triggering NQO1-mediated futile redox cycling that consumes NAD(P)H and generates reactive oxygen species (ROS) [1]. The compound is structurally defined by CAS No. 2453183-75-8, molecular formula C₃₆H₃₅N₃O₄, and molecular weight 573.68 g/mol .

Why Nampt-IN-8 Cannot Be Replaced by Conventional NAMPT Inhibitors in NAD⁺-Dependent Cancer Models


Conventional NAMPT inhibitors such as FK866 (APO866), CHS-828, and OT-82 operate through a single-axis mechanism—NAMPT enzymatic inhibition leading to NAD⁺ depletion—and have repeatedly failed in clinical development due to dose-limiting toxicities including thrombocytopenia and gastrointestinal adverse events that prevent attainment of efficacious exposures [1]. Nampt-IN-8 introduces a fundamentally distinct pharmacological strategy: its engineered dual-targeting capability leverages NQO1 as a cancer-selective activation switch, wherein the enzyme processes Nampt-IN-8 faster than the benchmark substrate TSA, thereby confining ROS generation and NAD(P)H consumption to NQO1-overexpressing tumor tissues [2]. This dual-mechanism design means that substituting Nampt-IN-8 with a conventional single-target NAMPT inhibitor in NQO1-overexpressing cancer models would eliminate the NQO1-driven component of cytotoxicity, resulting in profoundly different—and likely inferior—antitumor outcomes [2].

Quantitative Differentiation Evidence for Nampt-IN-8 Relative to Comparator Compounds


NQO1 Substrate Efficiency Comparison: Nampt-IN-8 vs. TSA

In direct head-to-head enzymatic assays, Nampt-IN-8 (Compound 10d) was processed by NQO1 at a faster rate than the established substrate β-lapachone analog TSA [1]. The study explicitly states that compound 10d is an excellent NQO1 substrate that is processed faster than TSA by NQO1 [1]. This enhanced substrate efficiency translates directly to more robust NQO1-dependent futile redox cycling, which drives ROS production and NAD(P)H consumption selectively in NQO1-overexpressing tumor cells [1].

NQO1 substrate efficiency futile redox cycling cancer-selective activation

NAMPT Inhibitory Potency: Nampt-IN-8 vs. FK866

Nampt-IN-8 (Compound 10d) exhibits NAMPT inhibitory potency that is slightly decreased relative to the classical inhibitor FK866 [1]. While FK866 demonstrates sub-nanomolar potency against recombinant human NAMPT (IC₅₀ = 1.60 ± 0.32 nM) [2], Nampt-IN-8 shows an IC₅₀ of 0.183 μM (183 nM) . This approximately 100-fold reduction in isolated NAMPT inhibitory potency is not a liability but a deliberate design feature: the compound's overall antitumor efficacy is driven synergistically by its dual NAMPT/NQO1 targeting mechanism rather than by maximal NAMPT inhibition alone [1].

NAMPT inhibition IC₅₀ comparison NAD⁺ biosynthesis

In Vivo Antitumor Efficacy in Drug-Resistant NSCLC Xenograft Model

Nampt-IN-8 (Compound 10d) was evaluated for in vivo antitumor efficacy in the A549/taxol xenograft mouse model, a clinically relevant system of taxol-resistant non-small-cell lung cancer [1]. At doses of 0-20 mg/kg, Nampt-IN-8 substantially inhibited the growth of A549/taxol xenograft tumors . Critically, the study reported that this antitumor efficacy was achieved with no significant toxicity, representing a key differentiation from conventional NAMPT inhibitors which have been limited by dose-limiting toxicities in both preclinical and clinical settings [1].

in vivo efficacy taxol-resistant xenograft model A549/taxol

Nampt-IN-8 Application Scenarios Based on Validated Differentiation Evidence


Investigating NAD⁺ Metabolism in NQO1-Overexpressing, Drug-Resistant NSCLC Models

Nampt-IN-8 is specifically indicated for researchers studying taxol-resistant non-small-cell lung cancer (NSCLC) characterized by elevated NQO1 expression. The compound's demonstrated efficacy in the A549/taxol xenograft model, where it substantially inhibited tumor growth without significant toxicity, makes it a validated tool compound for interrogating the therapeutic potential of dual NAMPT/NQO1 targeting in drug-resistant settings [1]. In this context, Nampt-IN-8 offers a mechanistically distinct alternative to conventional single-target NAMPT inhibitors that have shown limited efficacy in resistant tumor models [1].

Elucidating Dual-Target Synergy in NAD⁺-Dependent Cancer Cell Death

For researchers investigating the synergistic interplay between NAMPT inhibition and NQO1-mediated futile redox cycling, Nampt-IN-8 serves as a unique molecular probe. The compound's engineered dual pharmacology—NAMPT inhibition coupled with efficient NQO1 substrate activity—enables simultaneous disruption of NAD⁺ biosynthesis and induction of ROS through NQO1-dependent futile cycling [1]. This dual mechanism cannot be replicated by co-administration of separate NAMPT and NQO1 agents, positioning Nampt-IN-8 as an essential tool for dissecting the relative contributions of each pathway to overall cytotoxicity [1].

Comparative Studies with First-Generation NAMPT Inhibitors in Toxicity Profiling

Nampt-IN-8 is well-suited for comparative toxicology studies aimed at understanding the mechanistic basis of NAMPT inhibitor-associated dose-limiting toxicities. Whereas first-generation NAMPT inhibitors such as FK866 and GMX-1778 induce thrombocytopenia and gastrointestinal toxicities that limit their therapeutic window, Nampt-IN-8 has been reported to achieve in vivo antitumor efficacy with no significant toxicity [1]. These contrasting safety profiles—observed despite Nampt-IN-8's reduced isolated NAMPT inhibitory potency relative to FK866—provide a valuable experimental framework for testing the hypothesis that NQO1-dependent tumor-selective activation can widen the therapeutic index of NAMPT-targeted agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nampt-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.